(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Predonine is synthesized from hydrocortisone (cortisol) through a series of chemical reactions. The primary synthetic route involves the oxidation of hydrocortisone to form prednisolone. This process typically requires the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions .
Industrial Production Methods
In industrial settings, the production of predonine involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Predonine undergoes various chemical reactions, including:
Oxidation: Conversion of hydrocortisone to predonine.
Reduction: Reduction of predonine to its inactive metabolites.
Substitution: Introduction of functional groups to modify its chemical structure.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include predonine itself and its various metabolites, which are excreted from the body .
Scientific Research Applications
Predonine has a wide range of scientific research applications, including:
Mechanism of Action
Predonine exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cellsThis interaction modulates the transcription of target genes, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins . The primary molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Predonine is often compared with other glucocorticoids such as prednisone, dexamethasone, and hydrocortisone. Here are some key differences:
Prednisone: Prednisone is a prodrug that is converted to predonine in the liver.
Dexamethasone: Dexamethasone is more potent than predonine and has a longer duration of action.
Hydrocortisone: Hydrocortisone is less potent than predonine and is primarily used for its mineralocorticoid activity.
Similar Compounds
Properties
IUPAC Name |
(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-UZBSEBFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415498 | |
Record name | L-CCG-IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117857-96-2, 117857-95-1 | |
Record name | (αS,1R,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117857-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-CCG-IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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